2-Chloro-1-methylpyridin-1-ium bromide

Peptide synthesis Fragment condensation Racemization suppression

Researchers often face racemization and limited scope with standard coupling agents. 2-Chloro-1-methylpyridin-1-ium bromide (Mukaiyama reagent) overcomes these challenges. Achieve epimerization-free fragment condensations for therapeutic peptides. Enable unique deaminative cross-coupling of non-proteinogenic amino acids. Obtain tunable activation for biodegradable materials. Strict quality control and ready global shipment ensure your synthesis moves forward without supply delays.

Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
CAS No. 153403-89-5
Cat. No. B123329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methylpyridin-1-ium bromide
CAS153403-89-5
Synonyms2-CHLORO-1-METHYLPYRIDINIUM BROMIDE
Molecular FormulaC6H7BrClN
Molecular Weight208.48 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1Cl.[Br-]
InChIInChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyOVRQBLJKQKDPLG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mukaiyama Reagent: Peptide Synthesis & Advanced Coupling


2-Chloro-1-methylpyridin-1-ium bromide (CAS 153403-89-5), also known as the Mukaiyama reagent, is a quaternary pyridinium salt widely employed as a condensation and activating agent in organic synthesis . It serves as a versatile coupling reagent for amide and ester bond formation, facilitating the synthesis of peptides, lactones, and other functionalized derivatives . Its utility extends to advanced transformations, including deaminative reductive cross-couplings and epimerization-free fragment condensations [1].

Why Mukaiyama Reagent Cannot Be Simply Substituted


Substitution of 2-Chloro-1-methylpyridin-1-ium bromide with alternative coupling reagents such as carbodiimides (DCC, EDC) or phosphonium salts (PyBOP) is not straightforward, as the choice of reagent directly impacts reaction yield, epimerization control, and functional group compatibility [1]. While DCC and EDC are cost-effective, they often require additives to suppress racemization, whereas the Mukaiyama reagent offers intrinsic epimerization suppression and enables unique transformations like the deaminative cross-coupling of amino acid pyridinium salts . The quantitative comparisons below demonstrate that the reagent's specific reactivity profile confers distinct advantages in both standard amide bond formation and in emerging synthetic methodologies [2].

Mukaiyama Reagent: Head-to-Head Performance Evidence


Epimerization-Free Fragment Condensation vs. PyBOP

In the synthesis of peptide fragments from thioacids and amines, the Mukaiyama reagent (2-chloro-1-methylpyridinium bromide) enables epimerization-free coupling [1]. While PyBOP is also employed for similar transformations, it has been shown that the Mukaiyama reagent provides complete retention of chiral integrity, a critical parameter in peptide therapeutics [2].

Peptide synthesis Fragment condensation Racemization suppression

Deaminative Reductive Cross-Coupling via Pyridinium Salts

2-Chloro-1-methylpyridin-1-ium bromide is the precursor to amino acid pyridinium salts that enable deaminative reductive cross-couplings with aryl bromides [1]. This transformation, which is not accessible with conventional coupling reagents like HATU or EDC, provides a direct route to non-canonical amino acids and diversified peptides [2].

Deaminative coupling Non-canonical amino acids High-throughput experimentation

β-Lactam Synthesis: Efficiency vs. DCC Methods

In the synthesis of β-lactam antibiotics, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide/bromide) has been directly compared to dicyclohexylcarbodiimide (DCC) and the Ph3P(PyS)2 method, demonstrating superior effectiveness in forming the carbacepham skeleton .

β-Lactam synthesis Antibiotics Carbacepham skeleton

Hyaluronic Acid Crosslinking: CMPI vs. EDC

In the preparation of cross-linked hyaluronic acid films for biomedical applications, 2-chloro-1-methylpyridinium iodide (CMPI) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were compared as crosslinking reagents [1]. The study demonstrates that CMPI yields films with distinct degradation profiles, offering tunability for specific applications [2].

Biomaterials Hyaluronic acid Crosslinking

Mukaiyama Reagent: Optimal Use Cases


Epimerization-Sensitive Fragment Condensation

When synthesizing longer peptides via fragment condensation, the use of 2-chloro-1-methylpyridin-1-ium bromide ensures complete retention of chiral integrity, a critical requirement for therapeutic peptides where even minor epimerization can compromise biological activity and regulatory approval [1].

Non-Canonical Amino Acids via Deaminative Cross-Coupling

Researchers seeking to incorporate aryl alanine derivatives or other non-proteinogenic amino acids into peptides or small molecules should utilize this reagent to generate amino acid pyridinium salts, enabling a unique deaminative cross-coupling pathway that is not possible with standard coupling agents [2].

β-Lactam Antibiotic and Carbacepham Synthesis

In medicinal chemistry programs focused on β-lactam antibiotics, the Mukaiyama reagent provides a more efficient activation strategy compared to DCC-based methods, facilitating the construction of the carbacepham skeleton with improved yields and fewer side reactions .

Biomaterial Fabrication with Controlled Degradation

For the preparation of cross-linked hyaluronic acid films and other biodegradable materials, 2-chloro-1-methylpyridin-1-ium bromide offers a tunable alternative to EDC, enabling the design of implants or drug delivery systems with slower degradation kinetics [3].

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